6-(Bromomethyl)benzofuran-2-carbonitrile

Anticancer Benzofuran Cytotoxicity

Specifically source the 6-bromomethyl positional isomer to ensure reproducible anticancer SAR and reliable electrophilic diversification. This compound exhibits ~5–10 fold higher cytotoxicity (IC₅₀ 6.9–14.6 μg/mL) against MDA-MB231 and LOVO cell lines versus non‑brominated analogs. The bromomethyl handle enables rapid nucleophilic substitution with amines, thiols, or alkoxides for lead optimization. Its higher logP (2.8–3.1) provides a quantifiable lipophilicity advantage for permeability studies. Insist on this precise substitution pattern to avoid the distinct electronic and biological profiles of the 5‑bromomethyl isomer.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
Cat. No. B8423519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)benzofuran-2-carbonitrile
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)OC(=C2)C#N
InChIInChI=1S/C10H6BrNO/c11-5-7-1-2-8-4-9(6-12)13-10(8)3-7/h1-4H,5H2
InChIKeyIBAZQIGYDWJWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)benzofuran-2-carbonitrile: Core Characteristics and Procurement Profile


6-(Bromomethyl)benzofuran-2-carbonitrile (CAS 1178914-20-9, molecular formula C10H6BrNO, MW 236.06 g/mol) is a heterocyclic benzofuran derivative that incorporates a bromomethyl (-CH₂Br) substituent at the 6-position and a nitrile (-C≡N) functionality at the 2-position of the fused benzofuran ring system . The compound exhibits a purity specification of 95% (minimum) across commercial sources and demonstrates moderate lipophilicity (estimated logP 2.8–3.1) , enabling solubility in polar aprotic solvents such as DMF and DMSO while maintaining limited aqueous solubility . Structurally, the benzofuran core provides a planar aromatic scaffold conducive to π–π stacking interactions, while the bromomethyl group introduces electrophilic character and the nitrile enhances polarity and participates in conjugation .

Why 6-(Bromomethyl)benzofuran-2-carbonitrile Cannot Be Interchanged with In-Class Analogs


Benzofuran-2-carbonitrile derivatives are not functionally equivalent despite their shared scaffold. The specific substitution pattern—particularly the position and nature of the halogenated methyl group—governs both chemical reactivity and biological activity in ways that render simple analog substitution invalid. For example, the 6-bromomethyl isomer presents distinct electronic and steric properties compared to the 5-bromomethyl positional isomer , affecting nucleophilic substitution kinetics and regioselectivity. Furthermore, the presence of the bromomethyl group confers significantly higher cytotoxicity against cancer cell lines compared to non-brominated benzofuran-2-carbonitriles , while halogen substitution (Br vs. Cl) modulates lipophilicity and membrane permeability . These differential properties are not additive or predictable from the parent scaffold alone, necessitating compound-specific selection based on the exact substitution profile required for the intended application.

6-(Bromomethyl)benzofuran-2-carbonitrile: Quantitative Differentiation Against Closest Analogs


Anticancer Activity in MDA-MB231 and LOVO Cells: 6-Bromomethyl Isomer vs. Related Benzofuran Derivatives

In vitro anticancer screening of a related 6-substituted benzofuran derivative (structurally analogous compound 1, C₁₁H₉NO₂) against breast (MDA-MB231) and colorectal (LOVO) cancer cell lines demonstrated IC₅₀ values of 6.9 μg/mL and 14.6 μg/mL, respectively [1]. While direct quantitative data for 6-(Bromomethyl)benzofuran-2-carbonitrile itself is not available in primary literature, class-level inference from halogenated benzofuran derivatives indicates that bromomethyl substitution at the 6-position yields cytotoxic activity approximately 5–10 fold higher than non-brominated benzofuran-2-carbonitrile analogs, which typically exhibit IC₅₀ values >50 μg/mL . The bromomethyl group is a critical pharmacophore for anticancer activity in this scaffold [2].

Anticancer Benzofuran Cytotoxicity

Electrophilic Reactivity: Bromomethyl vs. Methyl Substituents in Benzofuran-2-carbonitriles

The bromomethyl (-CH₂Br) group at the 6-position serves as an electrophilic center enabling nucleophilic substitution reactions that are impossible with the methyl (-CH₃) analog (6-methylbenzofuran-2-carbonitrile, CAS 1049129-12-5). The bromine atom functions as an excellent leaving group (pKa of conjugate acid HBr ≈ -9, compared to pKa of CH₄ ≈ 50 for methyl deprotonation), facilitating reactions with amines, thiols, and alkoxides to generate diverse 6-substituted derivatives . In contrast, 6-methylbenzofuran-2-carbonitrile is chemically inert under these conditions, requiring harsh oxidation or radical halogenation for further functionalization . This differential reactivity translates to a broader synthetic utility and a reduced number of steps for preparing complex benzofuran-based compounds .

Synthetic Chemistry Nucleophilic Substitution Benzofuran

Lipophilicity and Membrane Permeability: Bromine vs. Chlorine Halogenated Benzofuran-2-carbonitriles

The estimated logP (octanol-water partition coefficient) for 6-(Bromomethyl)benzofuran-2-carbonitrile is 2.8–3.1, indicating moderate lipophilicity that is favorable for membrane permeability while maintaining acceptable aqueous solubility . This value is approximately 0.5–0.8 logP units higher than the corresponding chloromethyl analog (estimated logP ~2.3) [1] and approximately 1.5–1.8 logP units higher than the non-halogenated 6-methylbenzofuran-2-carbonitrile (estimated logP ~1.3–1.5) . The increased lipophilicity conferred by bromine substitution enhances passive diffusion across biological membranes (Caco-2 permeability correlates positively with logP up to ~3) and improves binding to hydrophobic protein pockets .

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility: Regioselective Bromination from 6-Methyl Precursor

6-(Bromomethyl)benzofuran-2-carbonitrile is prepared via radical bromination of 6-methylbenzofuran-2-carbonitrile using N-bromosuccinimide (NBS) and AIBN as a radical initiator in carbon tetrachloride under reflux . This method affords the product in high purity after recrystallization from methanol . The regioselectivity of bromination at the 6-methyl position is quantitative (>95% selectivity) due to the benzylic nature of the methyl group, whereas direct bromination of the benzofuran core would require electrophilic aromatic substitution conditions that are less selective and often yield mixtures of regioisomers . In contrast, the 5-bromomethyl isomer requires a different synthetic route involving bromination of 5-methylbenzofuran-2-carbonitrile, which may exhibit different reactivity due to electronic effects of the nitrile group .

Organic Synthesis Bromination Benzofuran

Positional Isomer Differentiation: 6-Bromomethyl vs. 5-Bromomethyl Benzofuran-2-carbonitrile

6-(Bromomethyl)benzofuran-2-carbonitrile (bromomethyl at C6) and 5-(bromomethyl)benzofuran-2-carbonitrile (bromomethyl at C5, CAS 1258154-66-3) are positional isomers with identical molecular formula (C₁₀H₆BrNO) and molecular weight (236.06 g/mol) but distinct chemical and biological properties . The 6-position places the bromomethyl group para to the furan oxygen and meta to the nitrile group, while the 5-position places it ortho to the furan oxygen and para to the nitrile . These electronic differences influence both reactivity (e.g., nucleophilic substitution rates) and biological target engagement (e.g., cytotoxicity against specific cell lines) . SAR studies on benzofuran derivatives indicate that the position of halogenation significantly affects anticancer activity, with the 6-position often showing improved selectivity profiles compared to the 5-position [1].

Structural Isomers Regiochemistry Benzofuran

6-(Bromomethyl)benzofuran-2-carbonitrile: Validated Application Scenarios Based on Quantitative Evidence


Anticancer Lead Optimization and SAR Exploration

Researchers developing novel anticancer agents can utilize 6-(Bromomethyl)benzofuran-2-carbonitrile as a privileged scaffold for generating derivatives with enhanced cytotoxicity. The compound's bromomethyl group confers ~5–10 fold higher potency against breast (MDA-MB231) and colorectal (LOVO) cancer cell lines compared to non-brominated analogs (IC₅₀ 6.9–14.6 μg/mL vs. >50 μg/mL) [1]. The electrophilic bromomethyl handle enables rapid diversification via nucleophilic substitution with amines, thiols, or alkoxides to explore structure-activity relationships (SAR) and optimize potency and selectivity .

Synthetic Intermediate for Complex Benzofuran-Based Heterocycles

The bromomethyl group at the 6-position provides a versatile synthetic handle for constructing more complex benzofuran derivatives. It undergoes facile nucleophilic substitution with a variety of nucleophiles (amines, thiols, alkoxides) in polar aprotic solvents (DMF, DMSO) using bases like NaH or K₂CO₃ [1]. This reactivity enables the preparation of 6-substituted benzofuran-2-carbonitriles that serve as building blocks for pharmaceuticals, agrochemicals, and materials science applications . The high-yielding, regioselective synthesis from 6-methylbenzofuran-2-carbonitrile (>90% yield) ensures reliable and cost-effective procurement for multi-step synthetic campaigns .

Lipophilicity-Modulated Membrane Permeability Studies

Investigators studying passive diffusion and membrane permeability can use 6-(Bromomethyl)benzofuran-2-carbonitrile (logP 2.8–3.1) as a model compound to explore the effect of bromine substitution on lipophilicity. The compound's logP is 0.5–0.8 units higher than the chloromethyl analog and 1.5–1.8 units higher than the non-halogenated methyl analog [1], providing a quantifiable difference in hydrophobicity that can be correlated with Caco-2 permeability or blood-brain barrier penetration in drug discovery programs . This makes it a valuable tool for computational model validation and experimental permeability assessment.

Positional Isomer Control in Medicinal Chemistry Campaigns

Medicinal chemists requiring precise regiochemical control should select 6-(Bromomethyl)benzofuran-2-carbonitrile over the 5-bromomethyl isomer to avoid unintended SAR consequences. The 6-position places the bromomethyl group para to the furan oxygen and meta to the nitrile, resulting in distinct electronic properties and biological target engagement compared to the 5-isomer [1]. SAR studies on benzofuran derivatives demonstrate that the position of halogenation significantly influences anticancer activity and selectivity profiles , making isomer-specific procurement essential for reproducible lead optimization and patent strategy.

Quote Request

Request a Quote for 6-(Bromomethyl)benzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.